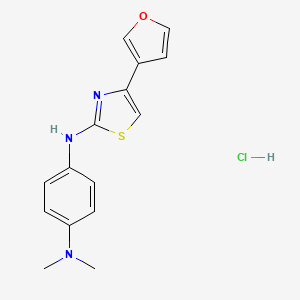

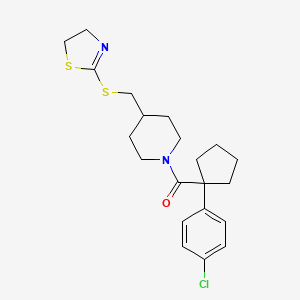

![molecular formula C18H14F3N3O2 B2591428 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide CAS No. 941876-22-8](/img/structure/B2591428.png)

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a simple synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate via 2-amino-4-(2-methoxy-oxoethyl)thiazole-5-carboxylate has been described .Aplicaciones Científicas De Investigación

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment

A series of N-pyridyl and pyrimidine benzamides, closely related to the chemical structure of interest, were identified as potent KCNQ2/Q3 potassium channel openers, showing promise in animal models of epilepsy and pain. These compounds were explored for their potential in treating epilepsy, highlighting the significance of this class of molecules in neurological research. The structure-activity relationship studies led to the identification of compounds with selective activity for KCNQ2/Q3 channels, underlining the therapeutic potential of such molecules in epilepsy management (Amato et al., 2011).

Antimicrobial and Insecticidal Applications

The synthesis of pyrimidine-linked pyrazole heterocyclics, including compounds structurally related to the one , has been investigated for their insecticidal and antimicrobial potential. These compounds were evaluated against specific insects and microorganisms, showcasing their potential in pest control and infection management. This research emphasizes the broader applications of pyrimidine derivatives in developing new agents for biological control and antimicrobial therapy (Deohate & Palaspagar, 2020).

Anticancer Drug Development

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which shares a similar pyrimidine core with the chemical of interest, has been identified as a potent histone deacetylase (HDAC) inhibitor. This compound exhibits selective inhibition of HDACs 1-3 and 11, showcasing significant anticancer activity in vitro and in vivo. Its development underlines the potential of pyrimidine derivatives in oncology, especially in designing new anticancer drugs (Zhou et al., 2008).

Antimalarial Activity

Research into novel pyrido[1,2-a]pyrimidin-4-ones, structurally akin to the compound , demonstrated moderate antimalarial activity against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum. This work illustrates the potential of pyrimidine derivatives in the development of new antimalarial agents, offering a basis for the synthesis of more potent derivatives for combating malaria (Mane et al., 2014).

Propiedades

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-10-3-8-14-22-11(2)15(17(26)24(14)9-10)23-16(25)12-4-6-13(7-5-12)18(19,20)21/h3-9H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZPQIYDALEKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2591346.png)

![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)

![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2591353.png)

![N-[(5-methyl-2-furyl)methyl]-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2591361.png)

![N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591364.png)